molecular formula C21H15F2N3O3S B6481520 2,5-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898438-74-9

2,5-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B6481520
CAS No.: 898438-74-9
M. Wt: 427.4 g/mol
InChI Key: FOTWRKIBEUOHKI-UHFFFAOYSA-N
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Description

The compound 2,5-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group and a para-linked benzene sulfonamide moiety. The benzene ring of the sulfonamide group is further substituted with two fluorine atoms at the 2- and 5-positions. This structure combines electron-withdrawing fluorine atoms and a rigid heterocyclic system, which may enhance binding affinity to biological targets such as cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name

2,5-difluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c1-13-24-19-5-3-2-4-17(19)21(27)26(13)16-9-7-15(8-10-16)25-30(28,29)20-12-14(22)6-11-18(20)23/h2-12,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTWRKIBEUOHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with the following classes of compounds:

3,4-Dihydroquinazolin-4-one Sulfonamides (–4): Compounds like 1f (ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate) feature a 3,4-dihydroquinazolinone core linked to a sulfonamide group. Key differences include substituents on the phenyl rings (e.g., ester groups in 1f vs. difluoro substituents in the target compound) . The presence of fluorine in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Hydrazinecarbonyl and Pyrazolyl Derivatives (–2): Compounds such as 15–18 () incorporate hydrazinecarbonyl or pyrazolyl moieties instead of the quinazolinone core. These structures exhibit lower molecular complexity and lack fluorine substitution, which may reduce target selectivity .

Fluorinated Sulfonamides (): Compounds like G619-0455 and G619-0234 () share the fluorinated benzene sulfonamide motif but replace the quinazolinone core with pyridazinyl groups.

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C22H17F2N3O3S ~453.45* Not reported 2,5-difluoro; 2-methyl-4-oxo-quinazolinone
1f (Ethyl ester analog, ) C25H22N3O5S 476.13 239–240 Ethyl ester; ethenyl linker
G619-0234 () C17H13F2N3O3S 377.37 Not reported 2,5-difluoro; pyridazinyl group
15 (Hydrazinecarbonyl, ) C16H14ClN3O3S 375.82 226–227 4-Chlorophenyl; hydrazinecarbonyl

*Estimated based on structural similarity to 1f.

The target compound’s higher molecular weight (~453 g/mol) compared to pyridazinyl analogs (e.g., G619-0234, 377 g/mol) suggests increased steric bulk, which may influence solubility and membrane permeability .

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